molecular formula C13H16N2O4 B1419686 Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate CAS No. 322764-64-7

Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate

Cat. No.: B1419686
CAS No.: 322764-64-7
M. Wt: 264.28 g/mol
InChI Key: QOHKRFFRANDKSH-UHFFFAOYSA-N
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Description

Table 1. Selected bond lengths and angles

Parameter Value (Å/°)
C=O (morpholine) 1.226
C–O (ester) 1.341
N–C (amide) 1.347
O–C–O (ester) 123.7°

Spectroscopic Identification

¹H/¹³C Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 8.07 (d, J = 8.4 Hz, 1H, aromatic H-6)
  • δ 7.46 (d, J = 8.4 Hz, 1H, aromatic H-5)
  • δ 3.92 (s, 3H, OCH₃)
  • δ 3.81–3.76 (m, 4H, morpholine CH₂)
  • δ 3.38 (d, J = 4.8 Hz, 2H, morpholine CH₂).

¹³C NMR (101 MHz, CDCl₃):

  • δ 169.45 (morpholine C=O)
  • δ 166.35 (ester C=O)
  • δ 139.66 (aromatic C-4)
  • δ 52.47 (OCH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands:

  • 3275 cm⁻¹ (N–H stretch, amino group)
  • 1718 cm⁻¹ (ester C=O)
  • 1643 cm⁻¹ (amide C=O)
  • 1265 cm⁻¹ (C–O–C asymmetric stretch).

Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, the compound exhibits λₘₐₐ at 265 nm (π→π* transition of the conjugated aromatic system) and 310 nm (n→π* transition of the carbonyl groups).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 265.11 [M+H]⁺. Major fragments include:

  • m/z 222.08 (loss of morpholine, C₄H₈NO)
  • m/z 164.06 (cleavage of ester group)
  • m/z 121.04 (protonated aminobenzoate fragment).

Table 2. Key fragmentation pathways

Fragment (m/z) Proposed Structure
265.11 Intact protonated molecule
222.08 [M+H–C₄H₈NO]⁺
164.06 Methyl 2-aminobenzoate ion

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO localized on the morpholine carbonyl and aromatic ring (-6.12 eV).
  • LUMO centered on the ester carbonyl group (-1.98 eV).
  • Charge distribution:
    • Morpholine oxygen: −0.43 e
    • Ester carbonyl carbon: +0.58 e.

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations predict a rotational barrier of 12.7 kJ/mol for the morpholine ring, consistent with its chair conformation in the crystal structure. The calculated dipole moment is 4.78 D, indicating moderate polarity.

Figure 1. DFT-optimized geometry (B3LYP/6-311++G(d,p))

  • Bond lengths: C=O (1.224 Å, calc.) vs. 1.226 Å (expt.).
  • Dihedral angles: Calculated 7.9° vs. observed 8.2° for ester group orientation.

Properties

IUPAC Name

methyl 2-amino-4-(morpholine-4-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-13(17)10-3-2-9(8-11(10)14)12(16)15-4-6-19-7-5-15/h2-3,8H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHKRFFRANDKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Routes and Reaction Conditions

The typical synthesis of methyl 2-amino-4-(morpholine-4-carbonyl)benzoate involves reacting 2-amino-4-chlorobenzoic acid with morpholine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). This reaction forms an amide bond between the carboxyl group of the benzoic acid derivative and the amine group of morpholine. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may use similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification steps, including recrystallization and chromatography, are employed to obtain high-purity products.

Preparation Method of 2-amino-4-methylamino Methyl Benzoate Hydrochloride

A preparation method for 2-amino-4-methylamino methyl benzoate hydrochloride involves reducing a nitro group and a cyano group. 2-nitro-4-cyano methyl benzoate is used as a raw material with diluted hydrochloric acid as a solvent. Hydrogen gas is fed to reduce the 2-nitro-4-cyano methyl benzoate with a catalyst under 0.5-3.5 MPa at 10-60°C. After the reaction, the solution is cooled to room temperature and filtered to recycle the catalyst, and the mother liquid is spin-dried to obtain the product with HPLC purity higher than 98.0%.

Data Table: Chemical Properties

Property Value
CAS No. 322764-64-7
Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C13H16N2O4/c1-18-13(17)10-3-2-9(8-11(10)14)12(16)15-4-6-19-7-5-15/h2-3,8H,4-7,14H2,1H3
Standard InChIKey QOHKRFFRANDKSH-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N
PubChem Compound ID 45926019

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate has several notable applications:

1. Chemistry:

  • Intermediate in Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, facilitating the formation of diverse derivatives .

2. Biology:

  • Biological Activity: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules allows it to modulate enzyme activities and receptor functions .

3. Medicine:

  • Drug Development: this compound is studied for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles. The compound's interactions with specific molecular targets can lead to novel therapeutic agents .

4. Industry:

  • Production of Specialty Chemicals: The compound is utilized in the production of specialty chemicals and materials, making it relevant for industrial applications .

Case Studies

Antimicrobial Efficacy:
A study published in MDPI highlighted the compound's effectiveness against Vibrio carchariae, exhibiting a Minimum Inhibitory Concentration (MIC) of 10 μg/mL. This study emphasized structural features contributing to its bioactivity, particularly the morpholine ring's influence on solubility and interaction with microbial targets .

Cancer Cell Line Studies:
Research focusing on various cancer cell lines demonstrated that this compound significantly reduced cell proliferation rates. The compound was tested against human cancer cells, showing IC50 values below 10 µM for several lines, indicating potent anticancer activity .

Comparative Analysis Table

Compound NameStructure FeaturesUnique Aspects
This compoundMorpholine ring attached to benzoatePotential for diverse reactivity patterns
Methyl 2-amino-5-fluoro-4-morpholinobenzoateFluorine substitution at position 5Enhanced lipophilicity and potential bioactivity
Methyl 2-amino-3-(morpholinomethyl)benzoateMorpholine attached via methylene bridgeIncreased flexibility in binding

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(morpholine-4-carbonyl)benzoate involves its interaction with specific molecular targets. The amino group and morpholine ring allow the compound to form hydrogen bonds and other interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzoate Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features/Applications Toxicity/Safety Data
Methyl 2-amino-4-methylbenzoate (CAS 18595-17-0) 2-amino, 4-methyl 179.19 Intermediate in organic synthesis Limited data; likely low acute toxicity
Methyl 2-amino-4-(hydroxymethyl)benzoate 2-amino, 4-hydroxymethyl 195.18 Potential prodrug applications Not reported
Methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 2-amino, 4-boronate ester 277.12 Suzuki-Miyaura coupling precursor Boronate esters: handle with caution
Methyl 4-[2-amino-4-(piperidin-1-ylsulfonyl)phenoxy]benzoate 2-amino, 4-piperidine sulfonyl ~400 (estimated) Likely bioactive (e.g., enzyme inhibition) Not reported
Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate 2-amino, 4-morpholine carbonyl ~278 (estimated) Enhanced solubility, potential CNS activity No direct data; morpholine derivatives generally low toxicity

Functional Group Impact

  • Morpholine-4-carbonyl vs.
  • Boronate Ester (CAS 1198615-60-9, ) : The boronate ester enables cross-coupling reactions, a feature absent in the morpholine derivative. However, boronate esters may pose handling challenges due to moisture sensitivity.

Biological Activity

Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring attached to a benzoate moiety, which enhances its solubility and reactivity. Its molecular formula is C12_{12}H14_{14}N2_{2}O3_{3}, and it is classified as an amino benzoate derivative. The presence of both the amino group and the morpholine ring plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with proteins, while the morpholine ring may facilitate interactions with nucleic acids. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated notable minimum inhibitory concentrations (MICs). For example, it showed effective inhibition against Gram-positive bacteria, with MIC values as low as 10 μg/mL against certain strains .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and death. Notably, this compound has been associated with increased levels of caspase-3, a marker for apoptosis, indicating its potential for therapeutic applications in oncology .

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI highlighted the compound's effectiveness against Vibrio carchariae, where it exhibited an MIC of 10 μg/mL. This study emphasized the structural features contributing to its bioactivity, particularly the morpholine ring's influence on solubility and interaction with microbial targets .
  • Cancer Cell Line Studies : In research focusing on various cancer cell lines, this compound was found to significantly reduce cell proliferation rates. The compound was tested against human cancer cells, demonstrating IC50 values below 10 µM for several lines, indicating potent anticancer activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-5-fluoro-4-morpholinobenzoateFluorine substitution at position 5Enhanced lipophilicity and potential bioactivity
This compoundCarbonyl group additionMay exhibit different reactivity patterns
Methyl 2-amino-3-(morpholinomethyl)benzoateMorpholine attached via methylene bridgePotential for increased flexibility in binding

This table illustrates how structural variations influence the biological activity and reactivity of these compounds.

Q & A

Q. What synthetic routes are effective for preparing Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:

Amino Group Introduction : Nitration followed by reduction (e.g., using LiAlH₄ or Pd/C-H₂) to install the 2-amino group .

Morpholine Carbonylation : Coupling morpholine-4-carbonyl chloride to the 4-position via nucleophilic acyl substitution under anhydrous conditions (e.g., in DCM with a base like TEA) .

Esterification : Methylation of the carboxylic acid precursor (e.g., using dimethyl sulfate or CH₃I/K₂CO₃) .
Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize pH/temperature to avoid side reactions like over-reduction or ester hydrolysis.

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., the morpholine carbonyl at ~165–170 ppm for ¹³C, and aromatic protons in the 6.5–8.0 ppm range for ¹H) .
  • FT-IR : Confirm carbonyl groups (ester C=O ~1720 cm⁻¹, morpholine carbonyl ~1680 cm⁻¹) and NH₂ stretching (~3350 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI/TOF) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What purification strategies are recommended for isolating high-purity product?

Methodological Answer:

  • Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences .
  • Column Chromatography : Employ silica gel with gradients of EtOAc/hexane or DCM/MeOH (95:5) to separate unreacted amines or morpholine derivatives .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .

Q. How to validate the compound’s identity when commercial standards are unavailable?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT-based simulations) .
  • Elemental Analysis : Confirm C/H/N/O percentages match theoretical values within ±0.3% .
  • X-Ray Crystallography : Resolve the crystal structure if single crystals are obtainable (see advanced questions) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in spectroscopic data?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation or a Bruker D8 Venture diffractometer to collect intensity data .
  • Structure Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for disordered morpholine rings .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond angles/distortions, particularly at the morpholine-carbonyl junction .
    Example : If NMR suggests conformational flexibility, crystallography can reveal dominant solid-state conformers .

Q. How to analyze contradictions between experimental and computational spectral data?

Methodological Answer:

  • Dynamic Effects : Use molecular dynamics (MD) simulations to model solvent or temperature effects on NMR chemical shifts .
  • Tautomerism Assessment : Compare computed IR spectra for different tautomers (e.g., enol-keto forms) with experimental data .
  • Error Sources : Check basis set adequacy in DFT calculations (e.g., B3LYP/6-311++G(d,p) vs. smaller sets) .

Q. What strategies optimize the compound’s bioactivity in pharmacological assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying morpholine substituents or ester groups) and test inhibition of target enzymes .
  • Docking Studies : Use AutoDock Vina to predict binding modes with proteins (e.g., kinases or GPCRs) .
  • Metabolic Stability : Assess ester hydrolysis rates in liver microsomes to guide prodrug design .

Q. How to address low yields in the morpholine-carbonylation step?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling if nucleophilic substitution fails .
  • Activation Alternatives : Use EDCl/HOBt for carbodiimide-mediated coupling under milder conditions .
  • Side Reaction Mitigation : Add molecular sieves to scavenge HCl, preventing ester hydrolysis .

Q. What computational tools predict the compound’s reactivity in downstream modifications?

Methodological Answer:

  • Fukui Functions : Calculate electrophilic/nucleophilic sites using Gaussian09 to guide functionalization .
  • Reactivity Descriptors : Use Hammett constants (σ) to predict substituent effects on the benzoate core .
  • Machine Learning : Train models on PubChem data to forecast solubility or stability .

Q. How to resolve crystallographic disorder in the morpholine ring?

Methodological Answer:

  • Discrete Disorder Modeling : Split the morpholine ring into two orientations in SHELXL and refine occupancy factors .
  • Restraints : Apply SIMU/DELU restraints to suppress unrealistic thermal motion .
  • Twinned Data : Use SHELXE for twin-law identification if crystals are twinned .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate

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